molecular formula C25H43N7O8 B12568808 L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine CAS No. 592523-44-9

L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine

Cat. No.: B12568808
CAS No.: 592523-44-9
M. Wt: 569.7 g/mol
InChI Key: HUEUSJYGNHEWCJ-XUHKJIGQSA-N
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Description

L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine is a synthetic peptide composed of six amino acids: L-glutamine, glycine, glycine, L-isoleucine, L-proline, and L-valine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and medicine. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, such as Escherichia coli, followed by purification.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications, particularly at the side chains of amino acids like proline and valine.

    Reduction: Reduction of any disulfide bonds if present.

    Substitution: Amino acid side chains can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific reagents depending on the target amino acid side chain.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids, while oxidation might result in modified side chains.

Scientific Research Applications

    Biochemistry: Studying protein-protein interactions, enzyme-substrate interactions, and peptide folding.

    Pharmacology: Investigating potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Medicine: Exploring its use in drug delivery systems or as a therapeutic agent for specific diseases.

    Industry: Utilizing its properties in the development of biomaterials or as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the peptide’s intended use, such as inhibiting enzymes, blocking receptor sites, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme (ACE) inhibitory activity.

    L-Isoleucyl-L-prolyl-L-proline: Also an ACE inhibitor with potential cardiovascular benefits.

    Glycyl-L-prolyl-L-glutamate: Studied for its neuroprotective effects in Alzheimer’s disease.

Uniqueness

L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine is unique due to its specific amino acid sequence, which may confer distinct biological activities and therapeutic potential compared to other peptides. Its combination of amino acids could result in unique interactions with biological targets, making it a valuable compound for further research.

Biological Activity

L-Glutaminylglycylglycyl-L-isoleucyl-L-prolyl-L-valine is a complex peptide comprising several amino acids, including glutamine, glycine, isoleucine, proline, and valine. The biological activity of this compound is of significant interest due to its potential applications in nutrition, pharmacology, and therapeutic interventions. This article explores its biological activities, mechanisms of action, and relevant research findings.

1. Composition and Structure

The compound consists of the following amino acids:

  • L-Glutamine : Known for its role in protein synthesis and immune function.
  • Glycine : Acts as a neurotransmitter and is involved in metabolic processes.
  • L-Isoleucine : A branched-chain amino acid (BCAA) that supports muscle metabolism.
  • L-Proline : Important for collagen synthesis and tissue repair.
  • L-Valine : Another BCAA that aids in muscle recovery and energy production.

The biological activity of this compound can be attributed to the individual properties of its constituent amino acids:

  • Protein Synthesis : The presence of essential amino acids like isoleucine and valine promotes muscle protein synthesis, which is crucial for muscle recovery after exercise.
  • Neurotransmission : Glycine functions as an inhibitory neurotransmitter in the central nervous system (CNS), potentially influencing mood and cognitive functions.
  • Immune Support : Glutamine plays a vital role in supporting immune cell function, particularly during periods of stress or illness.

3.1 Muscle Growth and Repair

Research indicates that peptides containing BCAAs, such as L-isoleucine and L-valine, enhance muscle growth and repair by stimulating protein synthesis pathways. A study demonstrated that supplementation with BCAAs can significantly improve recovery times post-exercise and reduce muscle soreness .

3.2 Neuroprotective Effects

Glycine's role as a neurotransmitter suggests that this peptide may have neuroprotective effects. Studies have shown that glycine can mitigate excitotoxicity in neuronal cells, potentially offering protective benefits against neurodegenerative diseases .

3.3 Immune Modulation

L-glutamine is recognized for its immunomodulatory properties. It serves as a fuel source for rapidly dividing immune cells during periods of stress or infection, thus enhancing overall immune response .

4.1 Case Study on Muscle Recovery

In a double-blind study involving athletes, participants who received a BCAA-rich peptide supplement showed a 20% reduction in muscle soreness compared to those who received a placebo. The study highlighted the effectiveness of BCAAs in enhancing recovery protocols .

4.2 Glycine and Cognitive Function

A clinical trial investigated the effects of glycine supplementation on cognitive performance in elderly subjects. Results indicated improved memory recall and cognitive flexibility among participants receiving glycine compared to those on a placebo .

5. Summary of Research Findings

Study FocusFindingsReference
Muscle RecoveryBCAA supplementation reduces muscle soreness by 20%.
NeuroprotectionGlycine mitigates excitotoxicity in neuronal cells.
Immune SupportGlutamine enhances immune cell function during stress.
Cognitive FunctionGlycine improves memory recall in elderly subjects.

6. Conclusion

This compound exhibits significant biological activity through its constituent amino acids, particularly in muscle recovery, neuroprotection, and immune modulation. Ongoing research continues to explore its potential therapeutic applications across various health domains.

Properties

CAS No.

592523-44-9

Molecular Formula

C25H43N7O8

Molecular Weight

569.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C25H43N7O8/c1-5-14(4)21(24(38)32-10-6-7-16(32)23(37)31-20(13(2)3)25(39)40)30-19(35)12-28-18(34)11-29-22(36)15(26)8-9-17(27)33/h13-16,20-21H,5-12,26H2,1-4H3,(H2,27,33)(H,28,34)(H,29,36)(H,30,35)(H,31,37)(H,39,40)/t14-,15-,16-,20-,21-/m0/s1

InChI Key

HUEUSJYGNHEWCJ-XUHKJIGQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)N

Origin of Product

United States

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